4-Aminopyridine

Description

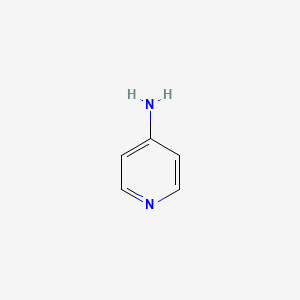

Structure

3D Structure

Properties

IUPAC Name |

pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c6-5-1-3-7-4-2-5/h1-4H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKYPUAOHBNCPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023870 | |

| Record name | 4-Aminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals; [CAMEO] Formulated as grain bait or powder concentrate; [EXTOXNET], White crystalline material with no odor. | |

| Record name | 4-Aminopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1769 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/830 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

273°C, 273 °C, 524.3 °F | |

| Record name | Dalfampridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06637 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-AMINOPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/830 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

In water, 112 g/L at 20 °C, Soluble in ethyl ether, benzene; slightly soluble in ligroin; very soluble in ethanol, Soluble in oxygenated solvents, Soluble in methanol, acetone, tetrahydrofuran, isopropanol, acetonitrile, N,N-dimethylformamide, dimethylsulfoxide, and ethanol | |

| Record name | Dalfampridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06637 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-AMINOPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2607 | |

| Record name | 4-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/830 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.00034 [mmHg], 2.09X10-4 mm Hg at 20 °C | |

| Record name | 4-Aminopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1769 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-AMINOPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, Crystals, Fine white powder, Needles from benzene | |

CAS No. |

504-24-5, 29212-32-6, 916979-36-7 | |

| Record name | 4-Aminopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(1H)-Pyridinimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29212-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinamine, labeled with deuterium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916979-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dalfampridine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dalfampridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06637 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fampridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-aminopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DALFAMPRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH3B64OKL9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-AMINOPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/830 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

157-161°C, 159.0 °C, 604.4 °F | |

| Record name | Dalfampridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06637 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-AMINOPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/830 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to the Central Nervous System Mechanism of Action of 4-Aminopyridine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Aminopyridine (4-AP), also known as fampridine, is a potent, non-selective blocker of voltage-gated potassium (Kv) channels that readily crosses the blood-brain barrier.[1][2] Its primary mechanism of action in the central nervous system (CNS) is the inhibition of Kv channels, which leads to a prolongation of the action potential duration. This extended depolarization enhances calcium influx into presynaptic terminals, thereby increasing the release of a wide range of neurotransmitters, including acetylcholine, glutamate, dopamine, and noradrenaline.[1][3][4] This broad enhancement of synaptic transmission underlies its therapeutic efficacy in conditions like multiple sclerosis (MS), where it can restore conduction in demyelinated axons.[1][5] However, this same mechanism of generalized neuronal hyperexcitability is also responsible for its principal dose-limiting side effects, most notably seizures.[6][7] This guide provides a detailed examination of the molecular, cellular, and network-level effects of 4-AP, outlines key experimental methodologies for its study, and discusses the implications for therapeutic development.

Introduction: The Resurgence of a Broad-Spectrum Modulator

4-Aminopyridine is a small, lipid-soluble molecule that has transitioned from a research chemical to a clinically approved therapeutic for improving walking in patients with multiple sclerosis.[1][5] Its journey is a testament to the therapeutic potential of modulating fundamental neuronal processes. The principal mechanism of 4-AP is its dose-dependent blockade of voltage-gated potassium channels, which are critical for repolarizing the neuronal membrane following an action potential.[8] By inhibiting this repolarization, 4-AP effectively broadens the action potential, leading to a cascade of downstream effects on synaptic communication.[9] Understanding this core mechanism is crucial for appreciating both its clinical utility and its inherent risks.

Part 1: The Core Molecular Target: Voltage-Gated Potassium Channels

The primary molecular targets of 4-AP in the CNS are the voltage-gated potassium (Kv) channels. These channels are a diverse family of transmembrane proteins that allow potassium ions to flow out of the neuron, an act essential for terminating the action potential and maintaining the resting membrane potential.

Mechanism of Blockade

4-AP is considered a non-selective or broad-spectrum Kv channel blocker, meaning it inhibits a wide variety of Kv channel subtypes rather than a single specific one.[10][11] It physically occludes the pore of the channel, preventing the efflux of K+ ions. Research suggests that 4-AP crosses the cell membrane in its un-ionized form and then acts from the intracellular side in its ionized form to block the open state of the channel.[12] This "open-channel block" means its efficacy can be dependent on the activity state of the neuron. Once the channel closes, the drug can become trapped within the pore, leading to a slower unblocking process and a use-dependent effect where the block accumulates with successive action potentials.[12]

Affinity for Kv Channel Subtypes

The potency of 4-AP varies across different Kv channel subtypes, which are differentially expressed throughout the CNS. This differential affinity contributes to the complexity of its effects. For instance, Kv1.1 and Kv1.2 channels are often clustered near the nodes of Ranvier and become exposed after demyelination, making them a key target for restoring axonal conduction.[5]

| Channel Subtype | Reported IC50 (μM) | Primary Location/Function in CNS | Reference |

| Kv1.1 | 170 - 242 | Axons (juxtaparanodal), nerve terminals; regulates excitability | [13] |

| Kv1.2 | 230 - 399 | Axons (juxtaparanodal), nerve terminals; regulates excitability | [13] |

| Kv1.4 | ~399 | Dendrites, presynaptic terminals; A-type current, regulates firing frequency | [13] |

Note: IC50 values can vary depending on the experimental system (e.g., cell type, recording conditions).

Part 2: Cellular and Synaptic Consequences of Kv Blockade

The blockade of Kv channels by 4-AP initiates a predictable biophysical chain of events at the cellular level, culminating in a potentiation of synaptic communication.

-

Action Potential Prolongation: The primary consequence of inhibiting K+ efflux is a delay in the repolarization phase of the action potential. This results in a wider action potential spike.[3]

-

Enhanced Ca2+ Influx: Voltage-gated calcium (Ca2+) channels, which are critical for neurotransmitter release, are concentrated at the presynaptic terminal. The prolonged depolarization caused by 4-AP keeps these Ca2+ channels open for a longer duration.[3]

-

Increased Neurotransmitter Release: The extended influx of Ca2+ into the presynaptic terminal significantly increases the probability and quantity of neurotransmitter release from synaptic vesicles into the synaptic cleft.[3][4] This effect is broad, enhancing the release of both excitatory (e.g., glutamate, acetylcholine) and inhibitory (e.g., GABA) neurotransmitters.[1][4][9]

This cascade of events means that for any given action potential arriving at a nerve terminal, 4-AP causes a much stronger postsynaptic response, whether it be an excitatory postsynaptic potential (EPSP) or an inhibitory postsynaptic potential (IPSP).[9]

Part 3: Network-Level Effects in the Central Nervous System

The enhancement of synaptic transmission at individual synapses translates into significant effects at the network level, explaining both the therapeutic benefits and the adverse effects of 4-AP.

Restoration of Conduction in Demyelinated Axons

In a healthy myelinated axon, Kv channels are typically covered by the myelin sheath. In demyelinating diseases like MS, the loss of myelin exposes these channels.[5] This exposure allows K+ to leak out during an action potential, which can shunt the current and cause the action potential to fail, a phenomenon known as conduction block.[1] By blocking these newly exposed Kv channels, 4-AP prevents this K+ leakage, thereby restoring the ability of the action potential to propagate along the demyelinated axon and reach its target.[1][2]

Increased Neuronal Excitability and Seizure Risk

By globally enhancing the release of neurotransmitters, particularly the excitatory transmitter glutamate, 4-AP increases the overall excitability of neuronal networks.[1][7] This can lead to a state of hyperexcitability where neurons fire excessively and in a synchronized manner. This synchronized hyperactivity is the basis for epileptiform discharges and seizures, which are the most serious dose-dependent side effect of 4-AP.[6][14][15] Studies have shown that infusion of 4-AP into the hippocampus can induce seizures that are directly linked to a massive release of glutamate.[7]

Part 4: Methodologies for Studying 4-AP's Mechanism of Action

Validating the effects of 4-AP and screening new analogues requires robust and reproducible experimental protocols. Below are examples of core methodologies used in the field.

Experimental Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to directly measure the effect of 4-AP on voltage-gated potassium currents in a cultured neuronal cell line (e.g., CHO cells stably expressing a specific human Kv channel subtype).[16]

Objective: To determine the IC50 of 4-AP for a specific Kv channel.

Materials:

-

CHO cells expressing the target Kv channel (e.g., hKv1.1).

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

-

Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2).

-

4-Aminopyridine stock solution (e.g., 100 mM in deionized water).

-

Patch-clamp amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette fabrication.

Methodology:

-

Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

-

Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with internal solution.

-

Establish Whole-Cell Configuration:

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

Using a micromanipulator, approach a single, healthy-looking cell with the micropipette.

-

Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing the whole-cell configuration.

-

-

Voltage-Clamp Protocol:

-

Hold the cell at a membrane potential where the target Kv channels are closed (e.g., -80 mV).

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 500 ms) to activate the Kv channels and record the resulting outward K+ currents.

-

-

Drug Application and Data Collection:

-

Establish a stable baseline recording of K+ currents in the external solution.

-

Perfuse the chamber with the external solution containing a known concentration of 4-AP (e.g., starting from 1 µM and increasing to 5 mM). Allow 2-3 minutes for the drug to equilibrate at each concentration.

-

At each concentration, repeat the voltage-clamp protocol to record the inhibited K+ currents.

-

-

Data Analysis:

-

Measure the peak outward current at a specific voltage step (e.g., +40 mV) for each 4-AP concentration.

-

Calculate the percentage of current inhibition relative to the baseline control.

-

Plot the percent inhibition against the logarithm of the 4-AP concentration and fit the data with a Hill equation to determine the IC50 value.

-

Experimental Protocol 2: In Vitro Brain Slice Superfusion for Neurotransmitter Release

This protocol measures the effect of 4-AP on the release of endogenous neurotransmitters from acute brain slices, often analyzed via High-Performance Liquid Chromatography (HPLC).[4][17]

Objective: To quantify the 4-AP-induced release of glutamate and GABA from hippocampal slices.

Materials:

-

Rodent (e.g., rat or mouse).

-

Vibrating microtome (vibratome).

-

Artificial cerebrospinal fluid (aCSF), bubbled with 95% O2 / 5% CO2 (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 D-glucose.

-

Superfusion system with temperature control.

-

Fraction collector.

-

HPLC system with electrochemical or fluorescence detection.

-

4-Aminopyridine.

Methodology:

-

Slice Preparation:

-

Anesthetize and decapitate the animal in accordance with institutional animal care guidelines.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

-

Cut 300-400 µm thick coronal or sagittal slices of the hippocampus using a vibratome.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

-

Superfusion:

-

Transfer a single slice to a superfusion chamber and perfuse with oxygenated aCSF at a constant rate (e.g., 1 ml/min) and temperature (32-34°C).

-

Collect baseline fractions of the perfusate every 2-5 minutes.

-

-

Stimulation:

-

Switch the perfusion medium to aCSF containing a known concentration of 4-AP (e.g., 100 µM).

-

Continue to collect fractions throughout the drug application period.

-

-

Washout:

-

Switch the perfusion back to the standard aCSF to wash out the drug and continue collecting fractions to observe recovery.

-

-

Sample Analysis:

-

Analyze the collected fractions for glutamate and GABA content using an established HPLC protocol.

-

-

Data Analysis:

-

Quantify the concentration of each neurotransmitter in each fraction.

-

Express the release during 4-AP application as a percentage increase over the baseline release.

-

Conclusion and Future Directions

4-Aminopyridine acts as a potent modulator of CNS function through a clear and direct mechanism: the non-selective blockade of voltage-gated potassium channels. This action enhances neuronal excitability and synaptic transmission, which can restore function in compromised neural pathways but also carries a significant risk of network hyperexcitability and seizures.[1][6] The clinical success of fampridine in MS has validated Kv channels as a viable therapeutic target.

The primary challenge and future direction in this field lie in achieving greater selectivity. The development of compounds that can selectively target specific Kv channel subtypes—such as those exposed only in pathological states like demyelination—could offer the therapeutic benefits of 4-AP while minimizing the side effects associated with its broad-spectrum activity.[11] Further research into the precise roles of different Kv channels in both healthy and diseased states will be paramount to designing the next generation of more targeted and safer neurotherapeutics.

References

-

Stopar, T., & Zorec, R. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Farmacevtski vestnik, 70, 165-172. [Link]

-

Miller, A. A. (1982). 4-aminopyridine-a review. Archives internationales de pharmacodynamie et de therapie, 259(2), 182-204. [Link]

-

Foldes, F. F., et al. (1982). Effects of 4-aminopyridine and 3,4-diaminopyridine on transmitter release at the neuromuscular junction. Journal of neural transmission, 55(3), 181-193. [Link]

-

Jensen, M. B., & Sørensen, P. S. (2014). 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review. Therapeutic advances in neurological disorders, 7(5), 223-234. [Link]

-

Ru, Q., et al. (2018). Voltage-gated potassium channel blocker 4-aminopyridine induces glioma cell apoptosis by reducing expression of microRNA-10b-5p. Molecular biology of the cell, 29(9), 1125-1136. [Link]

-

Kim, Y. I., Goldner, M. M., & Sanders, D. B. (1980). Facilitatory effects of 4-aminopyridine on neuromuscular transmission in disease states. Muscle & nerve, 3(2), 112-119. [Link]

-

Dietrich, M., Hartung, H. P., & Albrecht, P. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation, 8(3), e989. [Link]

-

Khammy, M. M., et al. (2019). 4-Aminopyridine: a pan voltage-gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline-mediated contraction of rat mesenteric small arteries. British journal of pharmacology, 176(14), 2544-2559. [Link]

-

Tapia, R., & Sitges, M. (1982). Effect of 4-aminopyridine on transmitter release in synaptosomes. Brain research, 250(2), 291-299. [Link]

-

Davis, F. A., et al. (1991). 4-Aminopyridine in multiple sclerosis: prolonged administration. Neurology, 41(9), 1344-1348. [Link]

-

Quartel, A., & Pope, L. E. (2014). The use of aminopyridines in neurological disorders. Journal of the neurological sciences, 347(1-2), 24-30. [Link]

-

Ru, Q., et al. (2018). Voltage-gated potassium channel blocker 4-aminopyridine induces glioma cell apoptosis by reducing expression of microRNA-10b-5p. Molecular Biology of the Cell, 29(9), 1125-1136. [Link]

-

Wang, Y. F., et al. (2007). Effect of 4-aminopyridine on synaptic transmission in rat hippocampal slices. Acta pharmacologica Sinica, 28(11), 1735-1742. [Link]

-

Taylor & Francis Online. (n.d.). 4 aminopyridine – Knowledge and References. Retrieved from [Link]

-

Yeh, J. Z., Oxford, G. S., & Wu, C. H. (1976). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. The Journal of general physiology, 68(5), 519-535. [Link]

-

Buckle, P. J., & Haas, H. L. (1982). Enhancement of synaptic transmission by 4-aminopyridine in hippocampal slices of the rat. The Journal of physiology, 326, 109-122. [Link]

-

Haas, H. L., & Buckle, P. J. (1982). Enhancement of synaptic transmission by 4-aminopyridine in hippocampal slices of the rat. The Journal of Physiology, 326, 109-122. [Link]

-

Ma, L., et al. (2019). Layer specific initiation and propagation of 4-aminopyridine (4AP)-induced seizures in anesthetized and awake mice. Frontiers in neural circuits, 13, 11. [Link]

-

Mondello, S. E., et al. (2017). Clinically Relevant Levels of 4-Aminopyridine Strengthen Physiological Responses in Intact Motor Circuits in Rats, Especially After Pyramidal Tract Injury. Neurorehabilitation and neural repair, 31(4), 387-396. [Link]

-

Avoli, M., et al. (2013). THE 4-AMINOPYRIDINE IN VITRO EPILEPSY MODEL ANALYZED WITH A PERFORATED MULTI-ELECTRODE ARRAY. Epilepsia, 54(Suppl. 2), 73-80. [Link]

-

de Curtis, M., & Gnatkovsky, V. (2013). Seizure-like discharges induced by 4-aminopyridine in the olfactory system of the in vitro isolated guinea pig brain. Epilepsia, 54(Suppl. 2), 64-72. [Link]

-

Muller, D., & Dunant, Y. (1987). Presynaptic effects of 4-aminopyridine and changes following a single giant impulse at the Torpedo nerve-electroplaque junction. Neuroscience, 20(2), 625-638. [Link]

-

Peña, F., & Tapia, R. (2000). Seizures and neurodegeneration induced by 4-aminopyridine in rat hippocampus in vivo: role of glutamate- and GABA-mediated neurotransmission and of ion channels. Neuroscience, 101(3), 639-650. [Link]

-

Lizarbe, B., et al. (2021). Seizures Triggered by Systemic Administration of 4-Aminopyridine in Rats Lead to Acute Brain Glucose Hypometabolism, as Assessed by [18F]FDG PET Neuroimaging. International journal of molecular sciences, 22(11), 5859. [Link]

-

Smith, K. J., Felts, P. A., & John, G. R. (2000). Effects of 4-aminopyridine on demyelinated axons, synapses and muscle tension. Brain, 123(Pt 8), 1702-1712. [Link]

-

Löscher, W., et al. (2019). The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs. Frontiers in neurology, 10, 674. [Link]

-

Rozsnyai, K., et al. (2015). Effects of 4-aminopyridine on action potentials generation in mouse sinoauricular node strips. General physiology and biophysics, 34(3), 279-289. [Link]

-

Smith, K. J., Felts, P. A., & John, G. R. (2000). Effects of 4-aminopyridine on demyelinated axons, synapses and muscle tension. Brain, 123(8), 1702–1712. [Link]

-

Henney, H. R., 3rd, et al. (2011). Effects of 4-Aminopyridine on Cloned hERG Channels Expressed in Mammalian Cells. Current drug safety, 6(1), 37-42. [Link]

-

Smith, C., et al. (2009). In vitro electrophysiological activity of nerispirdine, a novel 4-aminopyridine derivative. Clinical and experimental pharmacology & physiology, 36(11), 1104-1109. [Link]

-

Chengdu Wecistanche Bio-Tech Co., Ltd. (2022, March 19). Neuroprotective Properties Of 4-Aminopyridine. [Link]

-

Shi, R., & Blight, A. R. (1996). Effects of 4-Aminopyridine on Stretched Mammalian Spinal Cord: The Role of Potassium Channels in Axonal Conduction. Journal of Neurophysiology, 75(4), 1588–1596. [Link]

-

Targ, E. F., & Kocsis, J. D. (1986). Effects of 4-aminopyridine in experimental CNS demyelination. Neurology, 36(1), 102-105. [Link]

-

Uchimura, N., & North, R. A. (1990). Effects of 4-aminopyridine (4-AP) on rat neostriatal neurons in an in vitro slice preparation. Brain research, 510(2), 303-306. [Link]

-

ResearchGate. (n.d.). Effect of 4-aminopyridine on action potential duration (APD) at 30%.... Retrieved from [Link]

-

Blight, A. R., & Gruner, J. A. (1987). Plasma and cerebrospinal fluid concentrations of 4-aminopyridine following intravenous injection and metered intrathecal delivery in canines. Journal of the neurological sciences, 82(1-3), 115-127. [Link]

-

ResearchGate. (n.d.). Concentration–response curves of 4-aminopyridine for the potassium.... Retrieved from [Link]

-

Tseng, K. C., et al. (2016). Human equivalent dose of oral 4-aminopyridine differentiates nerve crush injury from transection injury and improves post-injury function in mice. Scientific reports, 6, 34942. [Link]

-

O'Connor, J. C., & Gonzalez-Castañeda, R. E. (2013). An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function. Current neuropharmacology, 11(1), 2-25. [Link]

-

Normandin, M. D., & Morris, E. D. (2020). Methods for Quantifying Neurotransmitter Dynamics in the Living Brain With PET Imaging. Frontiers in neuroscience, 14, 792. [Link]

-

ResearchGate. (n.d.). Techniques to quantify neurotransmitter release in response to a.... Retrieved from [Link]

-

Xu, J., et al. (2017). Mechanistic insights into neurotransmitter release and presynaptic plasticity from the crystal structure of Munc13-1 C1C2BMUN. eLife, 6, e22567. [Link]

Sources

- 1. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 2. 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of 4-aminopyridine and 3,4-diaminopyridine on transmitter release at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of 4-aminopyridine on transmitter release in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. neurology.org [neurology.org]

- 6. 4-aminopyridine-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Seizures and neurodegeneration induced by 4-aminopyridine in rat hippocampus in vivo: role of glutamate- and GABA-mediated neurotransmission and of ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhancement of synaptic transmission by 4-aminopyridine in hippocampal slices of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. THE 4-AMINOPYRIDINE IN VITRO EPILEPSY MODEL ANALYZED WITH A PERFORATED MULTI-ELECTRODE ARRAY - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Seizure-like discharges induced by 4-aminopyridine in the olfactory system of the in vitro isolated guinea pig brain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro electrophysiological activity of nerispirdine, a novel 4-aminopyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]

4-Aminopyridine as a non-selective voltage-gated potassium channel blocker

An In-Depth Technical Guide to 4-Aminopyridine as a Non-Selective Voltage-Gated Potassium Channel Blocker

Abstract

4-Aminopyridine (4-AP), a small molecule organic compound, functions as a potent, albeit non-selective, blocker of voltage-gated potassium (Kv) channels.[1][2][3] By impeding the repolarizing currents carried by these channels, 4-AP prolongs the duration of action potentials in excitable cells.[2][4] This fundamental mechanism has profound physiological consequences, most notably the restoration of impulse conduction in demyelinated axons and the enhancement of neurotransmitter release at synaptic terminals.[5][6][7][8] These actions underpin its therapeutic utility in a range of neurological disorders characterized by compromised neuronal signaling, including multiple sclerosis (MS), spinal cord injury (SCI), and certain forms of ataxia.[1][5][9][10] This guide provides a comprehensive technical overview of 4-AP, detailing its physicochemical properties, core mechanism of action, clinical applications, and practical considerations for its use in preclinical research. We delve into its toxicological profile, stemming from its non-selective nature, and provide detailed experimental protocols for its characterization, aiming to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound as a research tool and therapeutic agent.

The Central Role of Voltage-Gated Potassium (Kv) Channels

Voltage-gated potassium (Kv) channels are a diverse family of transmembrane proteins essential for regulating the excitability of neurons and other cells. Their primary function is to facilitate the efflux of potassium ions (K+) out of the cell following depolarization, a process that repolarizes the membrane potential and terminates the action potential. This repolarizing influence is critical for shaping the waveform of the action potential, setting the firing frequency of neurons, and maintaining the resting membrane potential.

In pathologies involving demyelination, such as multiple sclerosis, the loss of the insulating myelin sheath exposes the internodal axonal membrane.[7] This exposed membrane often has a higher-than-normal density of Kv channels. During an action potential, the activation of these exposed channels leads to an excessive leakage of K+ current, which can shunt the depolarizing current, slow conduction, and ultimately lead to complete conduction failure.[11][12] It is this pathological state that provides the primary therapeutic target for 4-AP.

Profile of 4-Aminopyridine (4-AP)

Chemical and Physical Properties

4-Aminopyridine is a mono-amino derivative of pyridine, presenting as a white to off-white crystalline solid.[13][14] It is practically soluble in water and, as a lipid-soluble compound, it readily crosses the blood-brain barrier, a key property for its action within the central nervous system (CNS).[1][3][13] In contrast, its derivative 3,4-diaminopyridine (DAP) is water-soluble and does not effectively pass an intact blood-brain barrier.[1][13]

| Property | Value | Source |

| IUPAC Name | Pyridin-4-amine | [13] |

| Molecular Formula | C₅H₆N₂ | [14] |

| Molecular Mass | 94.12 g/mol | [13] |

| pKa | 9.17 | [13] |

| Melting Point | 158-161°C | [14] |

| Solubility | Soluble in water | [14] |

Pharmacokinetics and Formulations

4-AP is rapidly absorbed from the gastrointestinal tract.[15] Preclinical studies in guinea pigs have shown that peak plasma levels occur between 16 and 17 minutes after intramuscular injection, with an elimination half-life of approximately 65 to 71 minutes.[16] The short half-life and potential for toxicity related to peak plasma levels led to the development of extended-release (ER) or slow-release (SR) formulations.[7][13] Dalfampridine (marketed as Ampyra® in the US) is an ER formulation of 4-AP approved for improving walking in patients with MS.[7][13][17] This formulation is designed to maintain plasma concentrations within a narrow therapeutic window, optimizing efficacy while minimizing the risk of adverse events.[7]

Core Mechanism of Action

The primary mechanism of action of 4-AP is the blockade of Kv channels.[4][11] This action is not specific to a single subtype; 4-AP is a broad-spectrum or non-selective Kv channel blocker.[4][18]

Molecular Interaction and Channel Blockade

Research suggests that 4-AP crosses the cell membrane in its uncharged form.[19] Once inside the cell, the cationic (protonated) form of the molecule is believed to be the active species, blocking the channel from the intracellular side.[19] The binding site appears to be located within the ion conduction pore, accessible when the channel is in the open state, which explains the use-dependent nature of the block.[12][19]

Physiological Consequences of Kv Blockade

The inhibition of the repolarizing K+ current has two major downstream effects that are central to its therapeutic action:

-

Prolongation of the Action Potential: By blocking the K+ efflux that normally repolarizes the membrane, 4-AP broadens the action potential.[4][9][20] In demyelinated axons, this prolongation increases the time and magnitude of the depolarization, enhancing the safety factor for conduction and allowing the nerve impulse to successfully propagate across the damaged segment.[12][13]

-

Enhanced Neurotransmitter Release: At presynaptic nerve terminals, the prolonged depolarization caused by 4-AP leads to an extended opening of voltage-gated calcium (Ca2+) channels.[6][21] The resulting increase in Ca2+ influx enhances the fusion of synaptic vesicles with the presynaptic membrane, leading to a significant increase in the release of various neurotransmitters, including acetylcholine, dopamine, noradrenaline, and glutamate.[6][13][22] This effect is responsible for its utility in disorders of neuromuscular transmission like Lambert-Eaton myasthenic syndrome.[8][23]

Caption: Mechanism of 4-AP in restoring axonal conduction.

Caption: 4-AP enhances neurotransmitter release at the presynaptic terminal.

Therapeutic Applications and Clinical Context

The unique mechanism of 4-AP has led to its investigation and use in several neurological conditions.

-

Multiple Sclerosis (MS): This is the most well-established application. The extended-release formulation, dalfampridine, is approved to improve walking ability in MS patients.[2][13] Clinical trials have shown that it can increase walking speed in a significant subset of patients.[1][17][18]

-

Spinal Cord Injury (SCI): Demyelination is a key component of SCI pathology.[5] 4-AP has been shown in clinical trials to produce temporary neurological improvements in some patients with chronic, incomplete SCI, including enhanced motor control and sensory function.[5][24][25]

-

Cerebellar Ataxias: 4-AP is used to treat certain hereditary ataxias, such as Episodic Ataxia Type 2 (EA2).[9][10] The proposed mechanism involves restoring the precision of Purkinje cell pacemaking in the cerebellum.[20] It has also shown promise in the newly identified Spinocerebellar Ataxia Type 27B (SCA27B).[26][27]

-

Lambert-Eaton Myasthenic Syndrome (LEMS): By increasing the presynaptic release of acetylcholine, 4-AP and its analogue 3,4-DAP can improve neuromuscular transmission and muscle strength in LEMS patients.[8][10][23]

A Practical Guide for Preclinical Research

Experimental Design Considerations

-

Concentration: The effective concentration of 4-AP varies significantly by application. In vitro studies on demyelinated axons show effects at concentrations as low as 1 µM, while higher concentrations (100 µM to millimolar ranges) are often used for robust channel blockade in slice electrophysiology or to induce seizure models.[4][18] Therapeutic plasma concentrations associated with clinical improvement in walking are in the sub-micromolar range (~0.25 µM).[18]

-

Formulation and Stability: 4-AP is a stable powder and is soluble in water and standard saline solutions for in vivo use and in external solutions for electrophysiology.[13][14] For cell culture experiments, sterile filtration of the stock solution is required.

-

Causality in Experimental Choice: When studying synaptic transmission, it is crucial to differentiate between direct effects on presynaptic release and indirect effects from postsynaptic hyperexcitability. Using specific antagonists for postsynaptic receptors (e.g., AP5/CNQX for glutamate receptors) can isolate the presynaptic action of 4-AP. Similarly, when assessing effects on axonal conduction, co-application of a sodium channel blocker like tetrodotoxin (TTX) can confirm that the observed effects are dependent on action potential propagation.

Protocol: In Vitro Characterization using Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the steps to characterize the inhibitory effect of 4-AP on Kv channels expressed in a heterologous system (e.g., HEK293 cells).

Objective: To determine the concentration-response curve and IC₅₀ value of 4-AP for a specific Kv channel subtype.

Materials:

-

HEK293 cells stably expressing the Kv channel of interest.

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette fabrication.

-

Standard external solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

-

Standard internal (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2).

-

4-Aminopyridine stock solution (e.g., 100 mM in water).

Methodology:

-

Cell Preparation: Plate transfected HEK293 cells onto glass coverslips 24-48 hours before the experiment.

-

Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

-

Establish Whole-Cell Configuration: Mount a coverslip in the recording chamber and perfuse with external solution. Approach a single, healthy-looking cell with the pipette and apply gentle suction to form a giga-ohm seal. Apply a brief, strong suction pulse to rupture the membrane and achieve the whole-cell configuration.

-

Record Baseline Currents: Clamp the cell at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms) to elicit Kv channel currents. Record several sweeps to establish a stable baseline.

-

Drug Application: Prepare a series of dilutions of 4-AP in the external solution (e.g., 1 µM, 10 µM, 100 µM, 1 mM, 10 mM). Apply the lowest concentration via the perfusion system, allowing 2-3 minutes for equilibration.

-

Record Post-Drug Currents: Repeat the voltage-step protocol to record currents in the presence of 4-AP.

-

Washout and Concentration Series: Perfuse with the control external solution to attempt washout. Sequentially apply increasing concentrations of 4-AP, recording currents at each concentration.

-

Data Analysis:

-

Measure the peak current amplitude at a specific voltage step (e.g., +40 mV) for each 4-AP concentration.

-

Calculate the percentage of inhibition for each concentration relative to the baseline current.

-

Plot the percent inhibition against the logarithm of the 4-AP concentration.

-

Fit the data with a Hill equation to determine the IC₅₀ value (the concentration at which 50% of the current is blocked).

-

Self-Validation: The protocol is self-validating through the inclusion of a stable baseline recording and a washout step. A successful experiment will show a reversible, concentration-dependent block of the current. The stability of the seal resistance and cell access resistance should be monitored throughout the experiment.

Caption: A logical workflow for preclinical evaluation of 4-AP.

Non-Selectivity, Off-Target Effects, and Toxicity

The therapeutic utility of 4-AP is tempered by its non-selective nature and narrow therapeutic index.[28] Blockade of Kv channels throughout the CNS and peripheral nervous system can lead to a range of adverse effects.

Kv Channel Inhibition Profile

4-AP blocks a wide array of Kv channels, with varying potencies. Studies on cloned human channels have provided IC₅₀ values that are generally in the micromolar to millimolar range, significantly higher than the therapeutic plasma concentrations.[18][29] This discrepancy suggests that the channels responsible for the therapeutic effect in demyelinated axons may be a particularly sensitive subset or that local accumulation of the drug occurs.[12][18]

| Kv Channel Subtype | Reported IC₅₀ (µM) | Source |

| Kv1.1 (mKv1.1) | 147 (extracellular) | [19] |

| Kv1.1 (hKv1.1) | 242 | [29][30] |

| Kv1.2 (hKv1.2) | 399 | [29][30] |

| Kv1.4 (hKv1.4) | 399 | [29][30] |

| Kv7.4 | Biphasic: enhances at 100 µM, inhibits at 5 mM | [31] |

Note: IC₅₀ values can vary based on experimental conditions (e.g., cell type, temperature, pH).

Toxicity and Adverse Events

The primary dose-limiting toxicity of 4-AP is CNS hyperexcitability, which can manifest as restlessness, confusion, tremor, and, at higher doses, seizures.[13][15][17][23][28] This is a direct consequence of its mechanism, as widespread blockade of Kv channels increases neuronal excitability.[4][13]

Commonly reported side effects in clinical trials at therapeutic doses include:

-

Urinary tract infections[1]

Overdose can lead to severe symptoms including diaphoresis, delirium, choreoathetosis (involuntary movements), and life-threatening seizures.[21] Management of toxicity is primarily supportive, focusing on controlling CNS hyperexcitability with GABA-agonist agents like benzodiazepines.[21]

Conclusion and Future Directions

4-Aminopyridine is a foundational tool in neuroscience research and a clinically important therapeutic agent. Its ability to restore conduction in demyelinated axons by non-selectively blocking voltage-gated potassium channels provides significant symptomatic relief for patients with conditions like multiple sclerosis and spinal cord injury. However, this lack of selectivity is also its primary liability, leading to a narrow therapeutic window and a risk of CNS-related side effects.

Future research is directed towards developing more selective Kv channel blockers. By targeting the specific channel subtypes that are upregulated or exposed in demyelinated axons (e.g., Kv1 family members), it may be possible to develop next-generation compounds with an improved efficacy and safety profile.[20] Derivatives such as 4-aminopyridine-3-methanol have already shown promise in preclinical models with a broader therapeutic range.[33] Understanding the precise molecular interactions between 4-AP and its target channels will continue to guide the rational design of new therapies for demyelinating diseases.

References

- 4-Aminopyridine and spinal cord injury: a review. PubMed.

- 4-aminopyridine – the new old drug for the treatment of neurodegener

- 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a system

- Dalfampridine: a brief review of its mechanism of action and efficacy as a treatment to improve walking in patients with multiple sclerosis. PubMed. (2011-05-20).

- The Therapeutic Mode of Action of 4-Aminopyridine in Cerebellar

- 4-Aminopyridine in chronic spinal cord injury: a controlled, double-blind, crossover study in eight p

- 4-Aminopyridine in pediatric traum

- Prescribing 4-aminopyridine for Multiple Sclerosis. CareFirst Specialty Pharmacy's Blog. (2018-01-24).

- Possible new treatment for spinal cord injuries identified in animal studies. (2018-06-11).

- Effects of 4-aminopyridine and 3,4-diaminopyridine on transmitter release

- Development of dalfampridine, a novel pharmacologic approach for treating walking impairment in multiple sclerosis. PubMed. (2014-08-25).

- Comprehensive Overview of 4-Aminopyridine (CAS: 504-24-5).

- Efficacy and safety of 4-aminopyridine in patients with long-term spinal cord injury: a randomized, double-blind, placebo-controlled trial. PubMed.

- An update of 4‑aminopyride as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies.

- Dalfampridine: A Bioactive Compound for Improvement in Patients with Multiple Sclerosis.

- A randomized trial of 4-aminopyridine in EA2 and related familial episodic

- What is the mechanism of Dalfampridine?

- Dalfampridine: a brief review of its mechanism of action and efficacy as a treatment to improve walking in patients with multiple sclerosis. Taylor & Francis. (2011-05-20).

- Concentration–response curves of 4-aminopyridine for the potassium...

- Facilitatory effects of 4‐aminopyridine on neuromuscular transmission in disease st

- 4-Aminopyridine for Symptomatic Treatment of Multiple Sclerosis: a System

- 4-Aminopyridine. Wikipedia.

- Neuroprotective Properties of 4-Aminopyridine.

- Effect of 4-aminopyridine on transmitter release in synaptosomes. PubMed.

- Newly discovered ataxia SCA27B shows promising response to a tre

- Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs.

- 4-Aminopyridine improves real-life gait performance in SCA27B on a single-subject level: a prospective n-of-1 tre

- Aminopyridines for the treatment of neurologic disorders. (2016-11-10).

- 4-aminopyridine-a review. PubMed.

- Provisional Peer Reviewed Toxicity Values for 4-Aminopyridine. PPRTV Library. (2006-02-27).

- Concentrations of 4-aminopyridine and its two major metabolites that...

- 4-AMINOPYRIDINE. EXTOXNET PIP.

- 4-aminopyridine toxicity: a case report and review of the liter

- On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. PMC - NIH.

- 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.

Sources

- 1. 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 3. neurology.org [neurology.org]

- 4. ane.pl [ane.pl]

- 5. 4-Aminopyridine and spinal cord injury: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of 4-aminopyridine and 3,4-diaminopyridine on transmitter release at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of dalfampridine, a novel pharmacologic approach for treating walking impairment in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Facilitatory effects of 4‐aminopyridine on neuromuscular transmission in disease states | Semantic Scholar [semanticscholar.org]

- 9. A randomized trial of 4-aminopyridine in EA2 and related familial episodic ataxias - PMC [pmc.ncbi.nlm.nih.gov]

- 10. neurology.org [neurology.org]

- 11. What is the mechanism of Dalfampridine? [synapse.patsnap.com]

- 12. tandfonline.com [tandfonline.com]

- 13. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 14. nbinno.com [nbinno.com]

- 15. EXTOXNET PIP - 4-AMINOPYRIDINE [extoxnet.orst.edu]

- 16. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cfspharmacy.pharmacy [cfspharmacy.pharmacy]

- 18. Dalfampridine: a brief review of its mechanism of action and efficacy as a treatment to improve walking in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Therapeutic Mode of Action of 4-Aminopyridine in Cerebellar Ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. "4-aminopyridine toxicity: a case report and review of the literature." by Andrew M King, Nathan B Menke et al. [scholarlyworks.lvhn.org]

- 22. Effect of 4-aminopyridine on transmitter release in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 4-aminopyridine-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 4-Aminopyridine in chronic spinal cord injury: a controlled, double-blind, crossover study in eight patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Efficacy and safety of 4-aminopyridine in patients with long-term spinal cord injury: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. ataxia.org.uk [ataxia.org.uk]

- 27. 4-Aminopyridine improves real-life gait performance in SCA27B on a single-subject level: a prospective n-of-1 treatment experience | springermedizin.de [springermedizin.de]

- 28. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 32. aminer.org [aminer.org]

- 33. Possible new treatment for spinal cord injuries identified in animal studies - Purdue University News [purdue.edu]

Chemical synthesis and purification of 4-Aminopyridine for laboratory use

An In-depth Technical Guide to the Laboratory Synthesis and Purification of 4-Aminopyridine

Introduction

4-Aminopyridine (4-AP), also known as fampridine, is a pivotal heterocyclic amine in both industrial and academic settings. It serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals and is utilized as a research tool, primarily as a potassium channel blocker.[1][2] Its utility in medicine, particularly for improving mobility in patients with multiple sclerosis, underscores the importance of reliable and efficient synthetic and purification protocols.[2][3] This guide provides a comprehensive overview of the principal laboratory-scale methods for the synthesis of 4-aminopyridine, delves into the nuances of its purification, and outlines the analytical techniques required for its characterization. The content herein is curated for researchers, scientists, and professionals in drug development, emphasizing not just the procedural steps but the underlying chemical principles that govern these transformations.

Safety First: Handling 4-Aminopyridine and Associated Reagents

Before commencing any experimental work, a thorough understanding of the hazards associated with 4-aminopyridine and the reagents used in its synthesis is imperative. 4-Aminopyridine is a highly toxic compound, fatal if swallowed, and toxic in contact with skin. It is also irritating to the skin, eyes, and respiratory system.[4] All manipulations involving 4-aminopyridine must be conducted within a certified chemical fume hood. Personal protective equipment (PPE), including double-gloving with chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat, is mandatory.[4] In case of exposure, immediate and appropriate first aid measures should be taken, and medical attention should be sought.[5]

Many synthetic routes employ hazardous reagents such as sodium amide, which is highly reactive and can be dangerous to handle.[6] Therefore, a comprehensive risk assessment should be performed before any procedure is initiated.

Synthetic Strategies for 4-Aminopyridine

Several synthetic routes to 4-aminopyridine have been developed, each with its own set of advantages and challenges. The choice of method often depends on the available starting materials, scale of the reaction, and desired purity.

Method 1: The Chichibabin Reaction

The Chichibabin reaction, first reported by Aleksei Chichibabin in 1914, is a classic method for the direct amination of pyridine.[6][7] It involves the reaction of pyridine with sodium amide in an inert, high-boiling solvent like xylene or toluene.[8][9]

Mechanism and Rationale: The reaction proceeds via a nucleophilic aromatic substitution mechanism, specifically an addition-elimination pathway.[6] The highly nucleophilic amide anion (NH₂⁻) attacks the electron-deficient C2 or C4 position of the pyridine ring.[8] While the C2 position is generally favored electronically, the formation of 4-aminopyridine can occur, albeit typically in lower yields compared to 2-aminopyridine.[9] The reaction is driven by the rearomatization of the pyridine ring through the elimination of a hydride ion (H⁻).[6]

Experimental Protocol: Chichibabin Amination of Pyridine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add dry toluene.

-

Reagent Addition: Carefully add sodium amide to the toluene under a nitrogen atmosphere. Heat the mixture to reflux.

-

Pyridine Addition: Slowly add a solution of pyridine in dry toluene to the refluxing mixture.

-

Reaction Monitoring: The reaction progress can be monitored by the evolution of hydrogen gas and the formation of a colored intermediate.[6]

-

Work-up: After the reaction is complete, cool the mixture and cautiously quench it with water. The product can then be extracted with a suitable organic solvent.

-

Purification: The crude product is then purified, typically by recrystallization.

It is important to note that the Chichibabin reaction often yields a mixture of 2- and 4-aminopyridine, requiring efficient separation.

Method 2: Synthesis from 4-Substituted Pyridines

A more regioselective approach involves the use of a pyridine ring already functionalized at the 4-position.

The reaction of 4-chloropyridine with an ammonia source is a common and effective method for the synthesis of 4-aminopyridine.[10] This is a nucleophilic aromatic substitution reaction where ammonia or an amide acts as the nucleophile, displacing the chloride.

Experimental Protocol: Ammonolysis of 4-Chloropyridine

-

Reaction Setup: A solution of 4-chloropyridine in a suitable solvent is placed in a pressure vessel.

-

Ammonia Source: Aqueous or liquefied ammonia is added to the vessel. The reaction may be catalyzed by a copper salt.

-

Reaction Conditions: The vessel is sealed and heated. The reaction progress is monitored by TLC or GC.

-

Work-up: After cooling, the reaction mixture is worked up by removing excess ammonia and extracting the product.

-

Purification: The crude 4-aminopyridine is purified by recrystallization or column chromatography.

A Chinese patent describes a method using 4-chloropyridine and liquefied ammonia under pressure in the presence of a catalyst like iron chloride, zinc chloride, or copper chloride.[11]

The Hofmann rearrangement of isonicotinamide (pyridine-4-carboxamide) provides a high-yield route to 4-aminopyridine. This reaction involves the treatment of the amide with a halogen (e.g., bromine) in a basic solution.

Mechanism and Rationale: The Hofmann rearrangement proceeds through a series of steps involving the formation of an N-bromoamide intermediate, which then rearranges with the loss of the carbonyl group to form an isocyanate. The isocyanate is subsequently hydrolyzed to the primary amine.

Experimental Protocol: Hofmann Rearrangement of Isonicotinamide

-

Preparation of Hypobromite Solution: In a flask cooled in an ice-salt bath, a solution of sodium hydroxide is prepared. Bromine is added slowly while maintaining a low temperature.

-

Amide Addition: Isonicotinamide is added to the freshly prepared hypobromite solution.

-

Reaction Progression: The reaction mixture is stirred at low temperature and then slowly warmed.

-

Work-up: The reaction is quenched, and the pH is adjusted. The product is then extracted with an organic solvent.

-

Purification: The crude product is purified by recrystallization from a suitable solvent like benzene.[12]

A Chinese patent details a method using isonicotinamide with a catalyst in a basic solution, followed by acidification and then basification to isolate the product, which is then recrystallized from benzene to yield pure 4-aminopyridine.[12]

Method 3: Reduction of 4-Nitropyridine-N-oxide

A multi-step synthesis starting from pyridine can also be employed, which offers good yields and high purity. This route involves the oxidation of pyridine to pyridine-N-oxide, followed by nitration to 4-nitropyridine-N-oxide, and finally, reduction to 4-aminopyridine.[13]

Mechanism and Rationale: The N-oxide group activates the pyridine ring for electrophilic nitration at the 4-position. The subsequent reduction of both the nitro group and the N-oxide can be achieved using various reducing agents, such as iron in acetic or mineral acid.[13]

Experimental Protocol: Reduction of 4-Nitropyridine-N-oxide

-

Reaction Setup: A mixture of 4-nitropyridine-N-oxide, a reducing agent (e.g., iron powder), and an acid (e.g., hydrochloric or sulfuric acid) in water is prepared.[13]

-

Reaction Conditions: The mixture is heated to reflux and stirred vigorously.

-

Neutralization and Filtration: After the reaction is complete, the mixture is cooled and neutralized with a base like sodium carbonate. The solid iron salts are removed by filtration.[13]

-

Extraction: The filtrate is extracted with an organic solvent such as ethyl acetate.[13]

-

Purification: The solvent is evaporated to yield crude 4-aminopyridine, which is then purified by recrystallization.

This method can produce 4-aminopyridine in high yields (85-90%).[13]

Purification of 4-Aminopyridine

The purity of 4-aminopyridine is critical for its intended application. The primary method for purifying crude 4-aminopyridine is recrystallization.

Solvent Selection: The choice of solvent is crucial for effective recrystallization. 4-Aminopyridine is soluble in water, ethanol, methanol, DMSO, and DMF, and slightly soluble in ether. For recrystallization, a solvent system should be chosen where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Benzene has been reported as a good solvent for recrystallization.[12] A mixed solvent system can also be employed to achieve the desired solubility profile.

General Recrystallization Protocol:

-

Dissolve the crude 4-aminopyridine in a minimal amount of a suitable hot solvent.

-

If the solution is colored, add a small amount of activated charcoal and heat for a short period to decolorize.[14]

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Characterization and Quality Control

The identity and purity of the synthesized 4-aminopyridine must be confirmed through various analytical techniques.

| Property | Expected Value | References |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 155-162 °C | [15] |

| Solubility | Soluble in water, ethanol, methanol |

Spectroscopic Analysis:

-

¹H NMR Spectroscopy: The proton NMR spectrum of 4-aminopyridine in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) will show characteristic peaks for the aromatic protons and the amine protons.[16]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3400-3500 cm⁻¹), C=N and C=C stretching of the pyridine ring (around 1600 cm⁻¹), and C-N stretching.[17][18][19]

Workflow Visualizations

General Synthesis and Purification Workflow

Caption: General workflow for the synthesis, purification, and analysis of 4-Aminopyridine.

Decision Pathway for Synthetic Route Selection

Caption: Decision tree for selecting a suitable synthetic route for 4-Aminopyridine.

Conclusion

The synthesis and purification of 4-aminopyridine for laboratory use can be achieved through several reliable methods. The choice of the synthetic route is a critical decision that should be based on factors such as the availability of starting materials, desired scale, and regioselectivity. The Chichibabin reaction offers a direct but less selective route, while syntheses starting from 4-substituted pyridines or via the Hofmann rearrangement provide greater control and often higher yields. Regardless of the synthetic pathway chosen, meticulous purification, primarily through recrystallization, and thorough analytical characterization are paramount to obtaining high-purity 4-aminopyridine suitable for research and development applications. Strict adherence to safety protocols is essential throughout all stages of the process due to the hazardous nature of the target compound and many of the reagents involved.

References

-

4-Aminopyridine SOP. (n.d.). Retrieved from [Link]

-

4-aminopyridine - SD Fine-Chem. (n.d.). Retrieved from [Link]

-

4-aminopyridine - Stenutz. (n.d.). Retrieved from [Link]

- Arnaudov, M., Ivanova, B., & Dinkov, Sh. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry.

-

Chichibabin reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (2025, August 16). Retrieved from [Link]

-

A reducing-difference IR-spectral study of 4-aminopyridine - ResearchGate. (2025, August 7). Retrieved from [Link]

-

The reaction of 4-chloropyridine with some amines - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Chichibabin reaction - Grokipedia. (n.d.). Retrieved from [Link]

-

FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c) - ResearchGate. (n.d.). Retrieved from [Link]

- CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine - Google Patents. (n.d.).

-

The Chichibabin amination reaction - Scientific Update - UK. (2018, November 26). Retrieved from [Link]

-

Chichibabin Reaction | PPTX - Slideshare. (n.d.). Retrieved from [Link]

-

Chichibabin amination: Easy mechanism - Chemistry Notes. (2022, April 25). Retrieved from [Link]

-

4-Aminopyridine - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

- CN1807415A - 4-aminopyridine preparation method - Google Patents. (n.d.).

-

Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed. (2023). Retrieved from [Link]

-

504-24-5 CAS | 4-AMINOPYRIDINE | Amines & Amine Salts | Article No. 1075C. (n.d.). Retrieved from [Link]

-

Note on the preparation of 4-aminopyridine - ResearchGate. (2025, August 6). Retrieved from [Link]

-

PV2143 - OSHA. (n.d.). Retrieved from [Link]

-

Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

-

4-Aminopyridine | C5H6N2 | CID 1727 - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. ehs.washington.edu [ehs.washington.edu]

- 2. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 7. scientificupdate.com [scientificupdate.com]

- 8. grokipedia.com [grokipedia.com]

- 9. chemistnotes.com [chemistnotes.com]

- 10. researchgate.net [researchgate.net]